molecular formula C7H4ClN3 B1300161 6-Cloro-pirido[2,3-b]pirazina CAS No. 68236-03-3

6-Cloro-pirido[2,3-b]pirazina

Número de catálogo: B1300161
Número CAS: 68236-03-3
Peso molecular: 165.58 g/mol
Clave InChI: WHKACFUJNYOJPD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-Chloropyrido[2,3-b]pyrazine: is a heterocyclic compound that contains both a pyridine and a pyrazine ring. It is characterized by the presence of a chlorine atom at the 6th position of the pyridine ring. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .

Aplicaciones Científicas De Investigación

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

One common method for synthesizing 6-Chloropyrido[2,3-b]pyrazine involves the reaction of 6-Chloro-2,3-diaminopyridine with 1,2-Ethenediylbis(oxy) (9CI). This reaction typically requires specific conditions to ensure the formation of the desired product .

Industrial Production Methods:

Industrial production of 6-Chloropyrido[2,3-b]pyrazine often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The exact methods may vary depending on the manufacturer, but they generally follow similar principles to the laboratory-scale synthesis .

Análisis De Reacciones Químicas

Types of Reactions:

6-Chloropyrido[2,3-b]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mecanismo De Acción

The mechanism of action of 6-Chloropyrido[2,3-b]pyrazine involves its interaction with specific molecular targets. For instance, derivatives of this compound have shown kinase inhibitory activity, which is crucial in regulating various cellular processes . The exact pathways and molecular targets can vary depending on the specific derivative and its application.

Comparación Con Compuestos Similares

  • Pyrrolo[1,2-a]pyrazine
  • 5H-pyrrolo[2,3-b]pyrazine
  • 6H-pyrrolo[3,4-b]pyrazine

Comparison:

6-Chloropyrido[2,3-b]pyrazine is unique due to the presence of a chlorine atom at the 6th position, which can significantly influence its reactivity and biological activity. Compared to other similar compounds, it has shown distinct kinase inhibitory activity, making it a valuable scaffold in drug discovery .

Propiedades

IUPAC Name

6-chloropyrido[2,3-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3/c8-6-2-1-5-7(11-6)10-4-3-9-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHKACFUJNYOJPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=NC=CN=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50348808
Record name 6-chloropyrido[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50348808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68236-03-3
Record name 6-chloropyrido[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50348808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloropyrido[2,3-b]pyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

6-chloro-2,3-pyridinediamine (Intermediate 4.1) (1 g, 6.96 mmol, 1 eq.) was dissolved in THF (15 mL). Glyoxal (0.84 mL, 18.1 mmol, 2.5 eq.) was added and reaction mixture stirred at rt for 2 hours. Reaction was monitored by RP-HPLC. THF was evaporated, residue re-dissolved in ethyl acetate (30 mL). Organic phases washed twice with saturated Na2CO3, dried with magnesium sulfate and evaporated under vacuum to give 1.15 g of the expected compound as a white solid (Intermediate 4.2). Amount: 1.15 g; Yield: 100%; Formula: C7H4N3Cl; HPLC Purity: 98%; HPLC (H2O TFA 0.1%-ACN TFA 0.05%): Rt (min); Area %=1.2 min; 98%; 1H NMR (CDCl3) δ 9.0 (s, 1H), 8.88 (s, 1H), 8.36 (d, 1H, J=8 Hz), 7.67 (d, 1H, J=8 Hz); LC-MS: M/Z ESI: Rt (min) 0.68 min, 167.0 (M+1).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.84 mL
Type
reactant
Reaction Step Two
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloropyrido[2,3-b]pyrazine
Reactant of Route 2
6-Chloropyrido[2,3-b]pyrazine
Reactant of Route 3
6-Chloropyrido[2,3-b]pyrazine
Reactant of Route 4
Reactant of Route 4
6-Chloropyrido[2,3-b]pyrazine
Reactant of Route 5
6-Chloropyrido[2,3-b]pyrazine
Reactant of Route 6
6-Chloropyrido[2,3-b]pyrazine
Customer
Q & A

Q1: What is the most notable reaction of 6-chloropyrido[2,3-b]pyrazine with potassium amide in liquid ammonia?

A1: 6-Chloropyrido[2,3-b]pyrazine undergoes a unique ring contraction reaction when treated with potassium amide (KNH2) in liquid ammonia (NH3). This reaction forms 1H-imidazo[4,5-b]pyridine, a structurally distinct heterocyclic compound. [, , , ]

Q2: What is the role of the chlorine atom in the ring contraction reaction of 6-chloropyrido[2,3-b]pyrazine?

A2: The chlorine atom at the 6-position plays a crucial role in the ring contraction. Replacing chlorine with fluorine leads to aminolysis, while bromine substitution results in reductive debromination. Only the 6-chloro derivative undergoes the ring contraction to 1H-imidazo[4,5-b]pyridine. [, ] This highlights the unique reactivity of the chlorine substituent in this specific transformation.

Q3: How does the presence of substituents on the pyrido[2,3-b]pyrazine ring affect its reactivity with potassium amide?

A3: Research indicates that substituents on the pyrido[2,3-b]pyrazine ring influence both the reaction pathway and product distribution. For instance, bulky substituents like tert-butyl groups can hinder the ring contraction and favor the formation of a stable σ-adduct at C-3. [] The presence and position of substituents can significantly alter the electronic and steric environment of the molecule, leading to these observed differences in reactivity.

Q4: What insights into the ring contraction mechanism were obtained through isotopic labeling studies?

A4: Isotopic labeling studies using 15N and 13C provided crucial information about the ring contraction mechanism. These experiments demonstrated that the reaction proceeds through an initial formation of a σ-adduct between the amide ion and C-2 of the pyrido[2,3-b]pyrazine ring. This σ-adduct then undergoes an intramolecular rearrangement, ultimately leading to the expulsion of both the chlorine atom and the C-2 carbon, forming the 1H-imidazo[4,5-b]pyridine product. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.